molecular formula C11H10FNO B13477692 1-(5-fluoro-1H-indol-3-yl)propan-2-one

1-(5-fluoro-1H-indol-3-yl)propan-2-one

Cat. No.: B13477692
M. Wt: 191.20 g/mol
InChI Key: KKTUTFOTCKPIJN-UHFFFAOYSA-N
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Description

1-(5-fluoro-1H-indol-3-yl)propan-2-one is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a fluorine atom at the 5-position of the indole ring and a propan-2-one group at the 3-position, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 1-(5-fluoro-1H-indol-3-yl)propan-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 5-fluoro-phenylhydrazine and a suitable ketone, such as acetone. The reaction is typically carried out under reflux conditions with an acid catalyst like methanesulfonic acid .

Chemical Reactions Analysis

1-(5-fluoro-1H-indol-3-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like manganese dioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

1-(5-fluoro-1H-indol-3-yl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-fluoro-1H-indol-3-yl)propan-2-one involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The fluorine atom at the 5-position enhances the compound’s binding affinity and selectivity towards certain targets. This interaction can lead to inhibition or activation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

1-(5-fluoro-1H-indol-3-yl)propan-2-one can be compared with other indole derivatives such as:

    1-(5-chloro-1H-indol-3-yl)propan-2-one: Similar structure but with a chlorine atom instead of fluorine.

    1-(5-bromo-1H-indol-3-yl)propan-2-one: Contains a bromine atom at the 5-position.

    1-(5-methyl-1H-indol-3-yl)propan-2-one: Features a methyl group at the 5-position.

The presence of different substituents at the 5-position can significantly alter the compound’s chemical and biological properties, making each derivative unique in its own right .

Properties

IUPAC Name

1-(5-fluoro-1H-indol-3-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c1-7(14)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-3,5-6,13H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTUTFOTCKPIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CNC2=C1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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